molecular formula C14H15N3O2 B555716 L-Asparagine beta-naphthylamide CAS No. 3313-39-1

L-Asparagine beta-naphthylamide

Cat. No. B555716
CAS RN: 3313-39-1
M. Wt: 257.29 g/mol
InChI Key: LMENXDIQSZMBBL-LBPRGKRZSA-N
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Description

L-Asparagine beta-naphthylamide is a compound that is a derivative of L-Asparagine, a non-essential amino acid produced by the liver and plays a vital role in the synthesis of a large number of proteins . It is also known by its synonym, (2S)-2-Amino-N-naphthalen-2-ylbutanediamide .


Chemical Reactions Analysis

L-Asparaginase, an enzyme related to L-Asparagine beta-naphthylamide, catalyzes the degradation of asparagine, an essential amino acid for leukemic cells, into ammonia and aspartate . This reaction is critical for the production of the body’s proteins, enzymes, and muscle tissue .


Physical And Chemical Properties Analysis

The chemical formula of L-Asparagine, the parent compound of L-Asparagine beta-naphthylamide, is C4H8N2O3. This compound has a molar mass of 132.119 grams per mole. Under standard conditions, asparagine has a white, crystalline appearance. The density of this compound corresponds to 1.543 grams per cubic centimeter .

Scientific Research Applications

Enzyme Activity Analysis in Pharmaceuticals and Food Industry

L-Asparaginase, an enzyme closely related to L-Asparagine beta-naphthylamide, has significant applications in both the pharmaceutical and food industries. It's employed as an antitumor agent to treat acute lymphoblastic leukemia (ALL) and lymphosarcoma. In the food industry, it helps in preventing acrylamide formation in processed foods. Studies demonstrate the importance of accurately measuring the enzyme's activity, highlighting the superiority of high-performance liquid chromatography (HPLC) over traditional colorimetric methods for this purpose (Magri et al., 2018).

Therapeutic and Industrial Production

L-Asparaginase's production, primarily through biotechnological methods using bacteria, is crucial for its therapeutic and food industry applications. The enzyme catalyzes the hydrolysis of L-asparagine, preventing its reaction with reducing sugars to form acrylamide in commercial fried foods (Cachumba et al., 2016).

Biosensor Development

The development of ASNase-based biosensors represents a novel application. These biosensors are primarily used for detecting and monitoring L-asparagine levels, important in both the treatment of ALL patients and the food industry. The biosensors utilize the colorimetric detection method based on the enzyme's action (Nunes et al., 2021).

Microbial Production and Structural Analysis

Microbial production of L-Asparaginase, including its genetic modification and bioprocessing, is a focus area due to its cost-effectiveness and eco-friendliness. The review of microbial producers, enzyme stability, bioavailability, and toxicity highlights the potential improvements in therapeutic applications (Lopes et al., 2017).

Confinement in Nanomaterials

The confinement of ASNase in various nanomaterials addresses challenges such as hypersensitivity reactions and instability. This strategy enhances specificity, half-life, thermal and operational stability, thereby broadening its applications in therapeutics and food processing (Nunes et al., 2020).

Future Directions

Research on L-Asparaginase, a related enzyme, is ongoing. Current research focuses on molecular and metabolic strategies for improving L-Asparaginase expression in heterologous systems. Future trends in L-Asparaginase production, including the integration of CRISPR and machine learning tools, are being discussed .

properties

IUPAC Name

(2S)-2-amino-N-naphthalen-2-ylbutanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c15-12(8-13(16)18)14(19)17-11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12H,8,15H2,(H2,16,18)(H,17,19)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMENXDIQSZMBBL-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)[C@H](CC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90350889
Record name N~1~-Naphthalen-2-yl-L-aspartamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Asparagine beta-naphthylamide

CAS RN

3313-39-1
Record name (2S)-2-Amino-N1-2-naphthalenylbutanediamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3313-39-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N~1~-Naphthalen-2-yl-L-aspartamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Asparagine β-naphthylamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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